molecular formula C24H25NO2 B560435 transpDMA CAS No. 1360467-27-1

transpDMA

Cat. No.: B560435
CAS No.: 1360467-27-1
M. Wt: 359.469
InChI Key: SJRMPIVJJKXQPC-DHIUTWEWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

transpDMA is a constitutive androstane receptor (CAR) agonist . The primary targets of this compound are FOXO1 and HNF4 . These targets play a crucial role in the expression of the gluconeogenesis enzymes PEPCK and glucose-6-phosphatase .

Mode of Action

This compound interacts with its targets, FOXO1 and HNF4, by inhibiting their activity . This inhibition results in a decrease in the expression of the gluconeogenesis enzymes PEPCK and glucose-6-phosphatase .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gluconeogenesis pathway . By inhibiting the expression of PEPCK and glucose-6-phosphatase, this compound reduces the production of glucose in the liver . This can lead to a decrease in blood glucose levels .

Pharmacokinetics

It is known that the compound is soluble in dmso This suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in blood glucose levels, an increase in insulin sensitivity, and a decrease in weight gain in rats fed a high-fat diet . These effects are likely due to the compound’s inhibition of gluconeogenesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the diet of the organism (such as a high-fat diet in rats) can affect the compound’s efficacy . Additionally, the compound’s stability may be affected by storage conditions . More research is needed to fully understand how environmental factors influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of transpDMA involves the formation of the dioxane ring and subsequent attachment of the dimethyl-benzenamine group. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and purity. This includes the use of high-performance liquid chromatography for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

TranspDMA undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides under specific conditions.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

TranspDMA has the empirical formula C24H25NO2C_{24}H_{25}NO_2 and a molecular weight of 359.46 g/mol. Its unique structure allows it to interact with biological targets effectively, making it a valuable compound in research.

Chemistry

  • Organic Synthesis : this compound is utilized as a reagent in various organic synthesis reactions. It serves as a reference compound in analytical chemistry, aiding in the development of new synthetic methodologies.
  • Analytical Chemistry : Its properties allow for precise measurements and analyses in laboratory settings.

Biology

  • Cellular Function Studies : Research has focused on this compound's effects on cellular functions and signal transduction pathways. It has been shown to influence key biological processes.
  • Target Interaction : this compound acts as an agonist for the constitutive androstane receptor (CAR) and interacts with FOXO1 and HNF4, impacting gluconeogenesis pathways.

Medicine

  • Therapeutic Potential : Studies indicate that this compound may reduce blood glucose levels and improve insulin sensitivity. These effects suggest its potential use in treating metabolic disorders such as diabetes.
  • Animal Studies : In rat models, this compound has been observed to decrease weight gain when subjected to high-fat diets, indicating its role in metabolic regulation.

Industry

  • Material Development : The compound is explored for its applications in developing new materials and chemical processes, enhancing industrial efficiency.

Case Study 1: Metabolic Effects

A study investigated the impact of this compound on glucose metabolism in diabetic rat models. The results demonstrated significant reductions in blood glucose levels and improved insulin sensitivity compared to control groups. This suggests potential therapeutic applications for managing diabetes.

Case Study 2: Organic Synthesis

This compound was employed as a reagent in synthesizing novel compounds for pharmaceutical applications. The research highlighted its effectiveness in facilitating reactions that yield biologically active molecules, showcasing its utility in drug development .

Data Tables

Application AreaSpecific UseObservations
ChemistryOrganic SynthesisEffective reagent for various reactions
BiologyCellular StudiesInfluences signal transduction pathways
MedicineDiabetes ManagementReduces blood glucose levels; improves insulin sensitivity
IndustryMaterial DevelopmentAids in developing new chemical processes

Comparison with Similar Compounds

Similar Compounds

  • **4-[(4R,6R)-4,6-Diphenyl-1,3-dioxan-2-yl]-N,N-dimethyl-benzenamine
  • **Constitutive androstane receptor agonists

Uniqueness

TranspDMA is unique due to its specific molecular structure and its ability to inhibit key enzymes involved in gluconeogenesis. This makes it a valuable compound for research in metabolic disorders and potential therapeutic applications .

Biological Activity

Introduction

transpDMA (4-[(4R,6R)-4,6-diphenyl-1,3-dioxan-2-yl]-N,N-dimethylaniline) is a compound recognized for its role as an activator of the constitutive androstane receptor (CAR), which plays a crucial role in regulating various metabolic processes, particularly gluconeogenesis. This article explores the biological activity of this compound, focusing on its effects on gluconeogenic gene expression, metabolic implications, and potential therapeutic applications.

Inhibition of Gluconeogenic Genes

Research indicates that this compound significantly inhibits the expression of key gluconeogenic enzymes, specifically phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). This inhibition occurs through the suppression of transcription factors HNF4α and FOXO1, which are critical for the activation of these genes under fasting conditions.

Key Findings:

  • Animal Model : Studies conducted on Wistar rats demonstrated that treatment with this compound led to a marked reduction in fasting blood glucose levels and improved insulin sensitivity in high-fat diet-fed rats.
  • Experimental Techniques : The effects were assessed using real-time PCR, Western blotting, and chromatin immunoprecipitation assays (ChIP), confirming the compound's role in modulating gene expression associated with glucose metabolism .

Activation of CAR

This compound acts as a selective modulator of CAR, promoting its nuclear accumulation and enhancing its binding activity to specific gene promoters. This interaction leads to an increase in cytochrome P450 (CYP2B) gene expression, which is vital for drug metabolism and detoxification processes.

Dose-Response Relationship:

The potency of this compound in activating CAR was comparable to other analogs such as cisTPD and transTPD, with significant increases observed in CYP2B mRNA levels following treatment .

Comparative Biological Activity

A comparative analysis of various TPD analogs reveals that this compound exhibits similar efficacy in activating CAR compared to its counterparts. The following table summarizes the biological activities associated with different TPD derivatives:

CompoundCAR ActivationCYP2B Expression IncreaseGluconeogenic Gene Inhibition
This compoundYesHighYes
cisTPDYesModerateYes
transTPDPartialLowNo
transpNO2YesHighYes
transpFYesModerateYes

Note: The values reflect qualitative assessments from various studies .

Study 1: Metabolic Effects in Rats

In a controlled study involving Wistar rats, researchers administered this compound over several weeks. The results indicated:

  • Reduced Fasting Glucose Levels : A significant decrease in blood glucose levels was noted after treatment.
  • Improved Insulin Sensitivity : The insulin tolerance test results showed enhanced sensitivity post-treatment.

Study 2: Transcriptomic Analysis

A transcriptomic study revealed that exposure to this compound altered the expression profiles of genes involved in metabolic pathways. Notably:

  • Downregulation of Gluconeogenic Pathways : Genes associated with gluconeogenesis were downregulated, indicating a shift towards improved glucose utilization rather than production .

Properties

IUPAC Name

4-[(4R,6R)-4,6-diphenyl-1,3-dioxan-2-yl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO2/c1-25(2)21-15-13-20(14-16-21)24-26-22(18-9-5-3-6-10-18)17-23(27-24)19-11-7-4-8-12-19/h3-16,22-24H,17H2,1-2H3/t22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRMPIVJJKXQPC-DHIUTWEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2OC(CC(O2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C2O[C@H](C[C@@H](O2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does transpDMA interact with its target and what are the downstream effects on gluconeogenesis?

A1: The research paper focuses on the role of this compound as a constitutive androstane receptor (CAR) activator. [] While the exact binding mechanism isn't detailed, the study demonstrates that this compound effectively activates CAR, which leads to the suppression of two key transcription factors involved in gluconeogenesis: Hepatocyte Nuclear Factor 4 alpha (HNF4α) and Forkhead box protein O1 (FOXO1). [] This suppression, in turn, results in the downregulation of the gluconeogenic genes phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase) in rat livers. [] This suggests that this compound, through CAR activation, could potentially inhibit glucose production in the liver.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.